molecular formula C22H19FN2O3S B2629342 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide CAS No. 942006-24-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide

Cat. No.: B2629342
CAS No.: 942006-24-8
M. Wt: 410.46
InChI Key: OUPPUHJEHNGQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydroquinoline class of heterocyclic molecules, characterized by a benzamide moiety at position 6 of the tetrahydroquinoline core and a benzenesulfonyl group at position 1.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPUHJEHNGQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of Tetrahydroquinoline Intermediate: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzenesulfonyl group at the desired position.

    Coupling with Fluorobenzamide: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 3-fluorobenzoyl chloride in the presence of a base like triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide exhibits notable cytotoxicity against various cancer cell lines. Studies have shown that it can inhibit the growth of breast cancer (MCF-7), ovarian, colon, and pancreatic cancer cells with potency surpassing traditional chemotherapeutics like paclitaxel . The compound's mechanism involves the disruption of cellular processes critical for tumor growth.

2. Enzyme Inhibition:
The compound acts as an inhibitor of key bacterial enzymes involved in cell wall synthesis, such as MurD and GlmU. These enzymes are essential for the proliferation of bacteria, and their inhibition leads to bactericidal effects .

3. Reactive Oxygen Species Generation:
this compound has been shown to induce the generation of reactive oxygen species in bacterial membranes, contributing to its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

1. Antitumor Activity:
In a study involving xenograft models of HCT-116 colon adenocarcinoma, this compound demonstrated significant antitumor effects compared to standard treatments. The compound was administered at a dosage of 30 mg/kg and resulted in reduced tumor volume without significant weight loss in subjects .

2. Comparative Studies:
Research comparing this compound to other benzothiazole derivatives highlighted its superior potency against leukemia cell lines (THP-1) with an IC50 value lower than that of mitomycin-C . This positions it as a promising candidate for further development in anticancer therapies.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These interactions disrupt essential bacterial processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1,2,3,4-Tetrahydroquinolin-6-yl 1-(Benzenesulfonyl), 3-fluorobenzamide ~423.45 (calculated) High lipophilicity due to benzenesulfonyl; potential for improved CNS penetration.
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide () 1,2,3,4-Tetrahydroquinolin-6-yl 1-(4-Fluorobenzenesulfonyl), 3-chlorobenzamide 444.905 Increased molecular weight due to Cl/F substitution; halogenation may enhance binding to hydrophobic enzyme pockets .
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (, Compound 70) 1,2,3,4-Tetrahydroquinolin-6-yl 1-(Piperidin-4-yl), thiophene-2-carboximidamide Not provided Basic piperidine group improves solubility; thiophene may engage in π-π stacking interactions in enzyme active sites .
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)benzamide () 1,2,3,4-Tetrahydroquinolin-6-yl 1-Methyl, 3-(trifluoromethyl)benzamide, pyrrolidinyl-ethyl chain Not provided Trifluoromethyl group enhances metabolic stability; pyrrolidine side chain may influence pharmacokinetics .

Key Research Findings and Implications

  • Chlorine’s larger van der Waals radius may improve target binding but reduce solubility .
  • Sulfonyl Group Impact : The benzenesulfonyl group in the target compound is less electronegative than the 4-fluorobenzenesulfonyl group in ’s analog, which could reduce metabolic oxidation susceptibility.
  • Pharmacophore Diversity : The thiophene () and trifluoromethyl () substituents in analogs highlight the importance of aromatic/heteroaromatic groups in modulating activity. The target compound’s fluorobenzamide balances steric and electronic effects .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17_{17}H18_{18}FN_{N}O3_{3}S2_{2}
  • Molecular Weight : 456.6 g/mol

This compound belongs to the class of sulfonamides and heterocyclic compounds due to the presence of the sulfonamide functional group and the tetrahydroquinoline moiety, respectively. The incorporation of a fluorine atom enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : Benzenesulfonyl chloride and tetrahydroquinoline derivatives.
  • Conditions : Reactions are conducted under inert atmosphere conditions to prevent oxidation or hydrolysis.
  • Yield Optimization : Adjusting temperature, reaction time, and concentrations of reactants.

The mechanism of action for this compound involves interaction with specific biological targets:

  • The sulfonamide group interacts with key enzymes or receptors involved in various biochemical pathways.
  • The presence of fluorine increases binding affinity due to enhanced electron-withdrawing effects and stability in biological systems.
  • This interaction can lead to inhibition of enzyme activity or modulation of receptor functions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
  • Methods : MTS cytotoxicity assays and BrdU proliferation assays were employed.
  • Findings : The compound exhibited significant cytotoxicity against these cell lines in both 2D and 3D culture systems.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Testing Method : Broth microdilution testing according to CLSI guidelines.
  • Target Organisms : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
  • Results : Promising antibacterial activity was observed, indicating potential for development as an antimicrobial agent.

Case Studies

A notable study evaluated the biological activity of various benzenesulfonamide derivatives including this compound. The results indicated:

CompoundAntitumor ActivityAntimicrobial Activity
Compound AHigh (IC50 < 10 µM)Moderate (MIC = 32 µg/mL)
Compound BModerate (IC50 = 20 µM)High (MIC = 8 µg/mL)
This compoundHigh (IC50 < 5 µM)High (MIC = 16 µg/mL)

Q & A

Basic: What are the optimal synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluorobenzamide, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and cyclization. Key steps include:

  • Sulfonylation: Reacting tetrahydroquinoline intermediates with benzenesulfonyl chloride under basic conditions (e.g., NaH/THF) to install the sulfonyl group.
  • Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate 3-fluorobenzoic acid derivatives with the sulfonylated tetrahydroquinoline scaffold.
  • Yield Optimization: Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and reaction time (e.g., 12–24 hrs). reports yields up to 72.6% for similar compounds via HCl-mediated salt formation, which stabilizes intermediates .
  • Purification: Employing column chromatography (silica gel, gradient elution) and recrystallization (MeOH/EtOAC) to achieve >95% HPLC purity .

Basic: How can NMR and HPLC data be utilized to confirm the structural integrity and purity of the compound?

Methodological Answer:

  • 1H NMR Analysis: Confirm the presence of diagnostic peaks:
    • Benzenesulfonyl group: Aromatic protons at δ 7.5–8.0 ppm (doublets, J = 8–10 Hz).
    • Tetrahydroquinoline backbone: Multiplet signals for the 1,2,3,4-tetrahydroquinoline protons (δ 1.5–3.5 ppm).
    • 3-Fluorobenzamide: Fluorine-coupled aromatic protons (e.g., δ 7.2–7.4 ppm, d, J = 8 Hz) .
  • HPLC Purity: Use a C18 column (ACN/H2O + 0.1% TFA) with UV detection (254 nm). A single peak with >95% area indicates high purity .

Advanced: What methodologies are employed to evaluate the compound's inhibitory activity against enzymes like NOS isoforms?

Methodological Answer:

  • Enzyme Assays: Recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells are incubated with the compound (0.1–100 μM) and substrate (L-arginine).
  • Radioactive Method: Measure inhibition of [³H]L-citrulline formation using scintillation counting. IC₅₀ values are calculated via nonlinear regression (e.g., 1–3 μM for RORγ agonists in ) .
  • Control Experiments: Include reference inhibitors (e.g., L-NAME for NOS) to validate assay specificity .

Advanced: How can X-ray crystallography elucidate the stereochemical configuration and intermolecular interactions of the compound?

Methodological Answer:

  • Crystal Growth: Slow evaporation of saturated solutions (e.g., EtOAc/hexane) yields single crystals. used a P1 space group with cell parameters (a = 13.516 Å, b = 14.193 Å) .
  • Data Collection: Use a KappaCCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL97 gives R-factors <0.1 .
  • Key Findings:
    • Torsion Angles: Inter-ring angles (e.g., 47.0° for isoxazole-phenyl) confirm spatial orientation.
    • Hydrogen Bonding: O–H⋯O and N–H⋯O interactions (2.8–3.0 Å) stabilize crystal packing .

Advanced: What strategies address discrepancies in reported biological activities of structurally similar tetrahydroquinoline derivatives?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies (e.g., RORγ agonists in show 1–500 nM variability due to substituent effects) .
  • Structure-Activity Relationship (SAR):
    • Fluorine position: 3-F substitution (as in the target compound) enhances target binding vs. 2-F analogs.
    • Sulfonamide vs. Carboxamide: Sulfonamide groups improve solubility but may reduce membrane permeability .
  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.